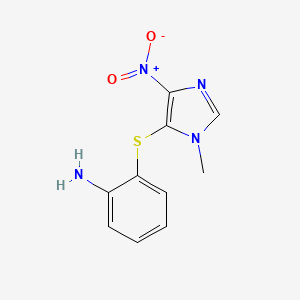

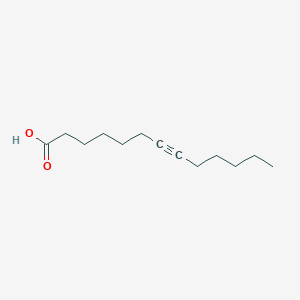

2-(Acetyloxy)benzoic acid mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aspirin mixture with caffeine is a combination product used primarily for the relief of minor aches and pains, such as headaches, muscle pain, minor arthritis pain, menstrual cramps, and fever or body aches caused by the common coldCaffeine, a central nervous system stimulant, is included to enhance the pain-relieving effects of aspirin .

Métodos De Preparación

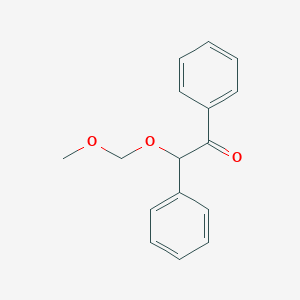

Synthetic Routes and Reaction Conditions: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride in the presence of a catalyst, typically sulfuric acid or phosphoric acid. The reaction is as follows:

C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH

Salicylic acid + Acetic anhydride → Aspirin + Acetic acid

Caffeine is synthesized through a multi-step process starting from xanthine. The key steps involve methylation and oxidation reactions.

Industrial Production Methods: In industrial settings, aspirin is produced by reacting salicylic acid with acetic anhydride in large reactors. The mixture is then cooled, and the aspirin is crystallized out. The crystals are filtered, washed, and dried. Caffeine is often added in the final stages of tablet formulation .

Types of Reactions:

Oxidation: Aspirin can undergo oxidation to form salicylic acid and acetic acid.

Hydrolysis: In the presence of water, aspirin hydrolyzes back to salicylic acid and acetic acid.

Esterification: As mentioned, aspirin is formed through the esterification of salicylic acid.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents like potassium permanganate.

Hydrolysis: Occurs in aqueous environments, especially under acidic or basic conditions.

Major Products:

Oxidation: Salicylic acid and acetic acid.

Hydrolysis: Salicylic acid and acetic acid

Aplicaciones Científicas De Investigación

Aspirin mixture with caffeine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Widely studied for its analgesic, anti-inflammatory, and antipyretic properties. It is also researched for its potential role in preventing cardiovascular diseases and certain cancers.

Industry: Used in the formulation of over-the-counter pain relief medications

Mecanismo De Acción

Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which results in the decreased formation of prostaglandins and thromboxanes. This inhibition reduces inflammation, pain, and fever. Caffeine enhances the pain-relieving effects of aspirin by blocking adenosine receptors, which play a role in pain perception .

Comparación Con Compuestos Similares

Paracetamol (Acetaminophen): Another common analgesic and antipyretic, but it lacks the anti-inflammatory properties of aspirin.

Ibuprofen: An NSAID similar to aspirin but with a different mechanism of action and side effect profile.

Naproxen: Another NSAID with a longer duration of action compared to aspirin.

Uniqueness: Aspirin is unique in its ability to irreversibly inhibit COX enzymes, providing a longer-lasting effect on platelet aggregation. The addition of caffeine enhances its efficacy in pain relief, making the combination particularly effective for headaches and migraines .

Propiedades

Número CAS |

53908-20-6 |

|---|---|

Fórmula molecular |

C17H18N4O6 |

Peso molecular |

374.3 g/mol |

Nombre IUPAC |

2-acetyloxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H8O4.C8H10N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5H,1H3,(H,11,12);4H,1-3H3 |

Clave InChI |

AEDBPCUEFFFHBP-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)

![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)